molecular formula C14H10Br4 B12601575 3,3',5,5'-Tetrabromo-2,2'-dimethyl-1,1'-biphenyl CAS No. 877660-61-2

3,3',5,5'-Tetrabromo-2,2'-dimethyl-1,1'-biphenyl

Cat. No.: B12601575
CAS No.: 877660-61-2
M. Wt: 497.8 g/mol
InChI Key: FPFGJXBGROUUNK-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl is a halogenated biphenyl compound characterized by the presence of four bromine atoms and two methyl groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl typically involves the bromination of 2,2’-dimethyl-1,1’-biphenyl. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .

Scientific Research Applications

3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’,5,5’-Tetrabromo-2,2’-dimethyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The bromine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3,3’,5,5’-Tetrabromo-1,1’-biphenyl
  • 2,3,5,6-Tetrabromo-1,4-dimethylbenzene
  • 3,3’,5,5’-Tetramethyl-1,1’-biphenyl

Properties

CAS No.

877660-61-2

Molecular Formula

C14H10Br4

Molecular Weight

497.8 g/mol

IUPAC Name

1,5-dibromo-3-(3,5-dibromo-2-methylphenyl)-2-methylbenzene

InChI

InChI=1S/C14H10Br4/c1-7-11(3-9(15)5-13(7)17)12-4-10(16)6-14(18)8(12)2/h3-6H,1-2H3

InChI Key

FPFGJXBGROUUNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)C2=C(C(=CC(=C2)Br)Br)C

Origin of Product

United States

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